7-[[(6-Methylpyridin-2-yl)amino](pyridin-2-yl)methyl]quinolin-8-ol
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Overview
Description
7-[(6-Methylpyridin-2-yl)aminomethyl]quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(6-Methylpyridin-2-yl)aminomethyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-methylpyridin-2-ylamine with pyridin-2-ylmethyl chloride, followed by cyclization with quinolin-8-ol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
7-[(6-Methylpyridin-2-yl)aminomethyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-one derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
7-[(6-Methylpyridin-2-yl)aminomethyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 7-[(6-Methylpyridin-2-yl)aminomethyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can interact with cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-pyridinemethanamine: A related compound with similar structural features but different functional groups.
Bis[(6-methylpyridin-2-yl)methyl]amine: Another compound with a similar pyridine-based structure.
2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: A compound with a quinazoline core, sharing some structural similarities.
Uniqueness
7-[(6-Methylpyridin-2-yl)aminomethyl]quinolin-8-ol is unique due to its specific combination of pyridine and quinoline rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-[[(6-methylpyridin-2-yl)amino]-pyridin-2-ylmethyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-6-4-9-18(24-14)25-20(17-8-2-3-12-22-17)16-11-10-15-7-5-13-23-19(15)21(16)26/h2-13,20,26H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJJOESORRXLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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